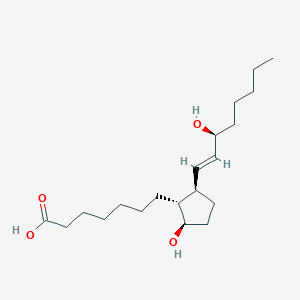
4-(2,4-二硝基苄基)吡啶
描述
4-(2,4-Dinitrobenzyl)pyridine is an organic compound with the molecular formula C12H9N3O4 . It is used in organic synthesis and as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 4-(2,4-Dinitrobenzyl)pyridine involves an electrophilic aromatic substitution where nitration occurs to 2-benzylpyridine . This raises its pH level to 11 using dilute ammonia, yielding 2-(2’,4’-dinitrobenzyl)pyridine . The product is then recrystallized to produce the analytical sample .Chemical Reactions Analysis
The preparation of 4-(2,4-Dinitrobenzyl)pyridine involves several steps, including the addition of sulfuric acid and benzylpyridine in an ice bath, followed by the addition of fuming nitric acid . After these additions, the mixture is allowed to stand at room temperature for 30 minutes, then heated in an 80°C water bath for 20 minutes .Physical And Chemical Properties Analysis
4-(2,4-Dinitrobenzyl)pyridine is a white to yellow to green powder or crystal . Its melting point is between 90.0 to 94.0 °C .科学研究应用
Photochromic Material Development
4-(2,4-Dinitrobenzyl)pyridine: is used in the development of photochromic materials . These materials change color when exposed to light, and the compound’s ability to form stable, blue-colored compounds upon treatment with certain reagents makes it valuable in creating photochromic dyes and inks. This has potential applications in smart windows, sunglasses, and information storage systems.
Spectrophotometric Analysis
The compound’s color reactions are utilized in spectrophotometric analysis for detecting and quantifying other substances . By forming colored complexes with specific reagents, it can be used as a chromogenic agent in analytical chemistry, particularly in the detection of ions or molecules in a solution.
Intramolecular Proton Transfer Studies
Researchers use 4-(2,4-Dinitrobenzyl)pyridine to study intramolecular proton transfer mechanisms . The compound’s structure allows for the observation of proton transfer processes, which are fundamental to understanding chemical reactivity and catalysis in biological systems.
Organic Synthesis
This compound serves as a building block in organic synthesis . Its reactive sites make it a candidate for various chemical reactions, including electrophilic aromatic substitution, which is a key step in synthesizing complex organic molecules.
Chemical Education
Due to its interesting reactivity and color-changing properties, 4-(2,4-Dinitrobenzyl)pyridine is used in educational settings to demonstrate chemical principles . It provides a visual way to understand reactions and mechanisms, making it a useful tool in teaching organic chemistry.
Material Science Research
In material science, the compound’s photochromic and reactive properties are explored for creating new materials with specific optical characteristics . It can be incorporated into polymers or coatings to develop materials that respond to environmental stimuli.
Pharmaceutical Research
While not directly used in pharmaceuticals, 4-(2,4-Dinitrobenzyl)pyridine can be involved in the synthesis of drug intermediates . Its structural features can be leveraged to build pharmacologically active compounds.
Environmental Sensing
The compound’s sensitivity to light and its ability to undergo color change make it a candidate for developing sensors that can detect environmental changes . These sensors could potentially monitor UV radiation levels or detect pollutants in water.
安全和危害
未来方向
作用机制
Target of Action
It’s known that the compound undergoes a photochromic reaction, indicating that it interacts with light photons .
Mode of Action
4-(2,4-Dinitrobenzyl)pyridine exhibits photochromic behavior, which means it can reversibly change its color when exposed to light . The maximum intensity of this photochromic color change is controlled by a photon equilibrium . This equilibrium can be approached from both sides by means of irradiation .
Result of Action
The molecular and cellular effects of 4-(2,4-Dinitrobenzyl)pyridine’s action primarily involve its photochromic behavior . When irradiated with light, the compound undergoes a color change . This suggests that it could potentially be used in applications where light-induced changes are beneficial, such as in certain types of sensors or imaging technologies.
Action Environment
The action of 4-(2,4-Dinitrobenzyl)pyridine is influenced by environmental factors such as light and temperature . Its photochromic behavior is triggered by light, and the rate of color change can be controlled by adjusting the light intensity . Additionally, the compound’s reactions are temperature-dependent, suggesting that temperature variations can influence its stability and efficacy .
属性
IUPAC Name |
4-[(2,4-dinitrophenyl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c16-14(17)11-2-1-10(12(8-11)15(18)19)7-9-3-5-13-6-4-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNNEUAACIBIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398202 | |
| Record name | 4-(2,4-Dinitrobenzyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1603-85-6 | |
| Record name | 4-(2,4-Dinitrobenzyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main finding of the research paper regarding 4-(2,4-Dinitrobenzyl)pyridine?
A1: The research paper investigates the phenomenon of photoinduced intramolecular proton transfer in 4-(2,4-Dinitrobenzyl)pyridine, alongside its isomer 2-(2,4-dinitrobenzyl)pyridine. While the abstract provided doesn't delve into specific findings, it suggests the researchers were interested in understanding how light absorption triggers proton movement within the molecule. This type of study is crucial for understanding the photochemical properties of compounds, which can have implications in fields like materials science and photochemistry [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B159228.png)









![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid](/img/structure/B159255.png)